6'-Bromo-norlaudanosolineHydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-norlaudanosoline Hydrobromide is a chemical compound with the molecular formula C16H17Br2NO4 and a molecular weight of 447.12 g/mol . This compound is a derivative of norlaudanosoline, which is a tetrahydroisoquinoline alkaloid. The presence of bromine atoms in its structure makes it a significant compound for various chemical and biological applications.
Preparation Methods
The synthesis of 6’-Bromo-norlaudanosoline Hydrobromide typically involves multiple steps, including bromination and hydrobromide formation. One common method involves the use of 6-bromoindole as an initial raw material, followed by a series of reactions such as Friedel-Crafts acylation, amidation, and reduction . Industrial production methods may involve large-scale bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
6’-Bromo-norlaudanosoline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include palladium catalysts for hydrogenation, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6’-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6’-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6’-Bromo-norlaudanosoline Hydrobromide can be compared with other similar compounds such as:
6-Bromoindole: Another brominated indole derivative with significant biological activities.
6-Bromo-1-hexanol: A primary alcohol with different chemical properties and applications.
Bromoarene: A class of compounds with bromine atoms attached to aromatic rings, used in various organic synthesis reactions. The uniqueness of 6’-Bromo-norlaudanosoline Hydrobromide lies in its specific structure and the presence of both bromine and norlaudanosoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17Br2NO4 |
---|---|
Molecular Weight |
447.12 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO4.BrH/c17-11-7-16(22)14(20)5-9(11)3-12-10-6-15(21)13(19)4-8(10)1-2-18-12;/h4-7,12,18-22H,1-3H2;1H |
InChI Key |
MEOYDTCHLAQEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3Br)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.